molecular formula C30H27N3S B11053472 4-(4-methylphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

4-(4-methylphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11053472
M. Wt: 461.6 g/mol
InChI Key: IVAFMWBAFJOQNP-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of diazacyclopenta[cd]azulenes, which are characterized by their fused ring systems and nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Diazacyclopenta[cd]azulene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazacyclopenta[cd]azulene core.

    Introduction of the Methylphenyl and Diphenyl Groups: This can be achieved through Friedel-Crafts alkylation or acylation reactions, where the methylphenyl and diphenyl groups are introduced to the core structure.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the diazacyclopenta[cd]azulene core is of particular interest due to its ability to interact with biological macromolecules.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. Research is ongoing to explore their efficacy as drug candidates for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application.

    Molecular Targets: Enzymes, receptors, nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
  • N-(2,3-dimethylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydro-1,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Uniqueness

4-(4-methylphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide stands out due to its specific substitution pattern and the presence of the carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H27N3S

Molecular Weight

461.6 g/mol

IUPAC Name

2-(4-methylphenyl)-N,6-diphenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H27N3S/c1-21-15-17-22(18-16-21)26-20-33-28(29(34)31-24-12-6-3-7-13-24)27(23-10-4-2-5-11-23)25-14-8-9-19-32(26)30(25)33/h2-7,10-13,15-18,20H,8-9,14,19H2,1H3,(H,31,34)

InChI Key

IVAFMWBAFJOQNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=S)NC6=CC=CC=C6

Origin of Product

United States

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